molecular formula C18H15Br2NO3 B307817 (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B307817
M. Wt: 453.1 g/mol
InChI Key: RCXYODDISVCXLJ-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the family of indole derivatives. It has been the focus of scientific research due to its potential applications in various fields, including medicine, pharmacology, and material science.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects
(3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anticancer, antioxidant, and anti-inflammatory properties. However, its synthesis requires expertise in organic chemistry, and it may be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. These include:
1. Further studies on its mechanism of action and signaling pathways involved in its effects.
2. Development of more efficient synthesis methods to obtain larger quantities of the compound.
3. Investigation of its potential use in the treatment of neurodegenerative diseases.
4. Development of drug delivery systems using (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one as a carrier.
5. Investigation of its potential use in the development of new materials for various applications.
Conclusion
In conclusion, (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that has shown potential applications in various fields, including medicine, pharmacology, and material science. Its potent anticancer, antioxidant, and anti-inflammatory properties make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)indolin-2-one with a suitable reagent under specific reaction conditions. The process is typically carried out in a laboratory setting and requires expertise in organic synthesis.

Scientific Research Applications

(3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, it has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of pharmacology, (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to exhibit potent antioxidant and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.

properties

Product Name

(3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H15Br2NO3

Molecular Weight

453.1 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C18H15Br2NO3/c1-3-24-17-7-10(14(20)9-16(17)23-2)6-13-12-8-11(19)4-5-15(12)21-18(13)22/h4-9H,3H2,1-2H3,(H,21,22)/b13-6-

InChI Key

RCXYODDISVCXLJ-MLPAPPSSSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Br)OC

SMILES

CCOC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC

Origin of Product

United States

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